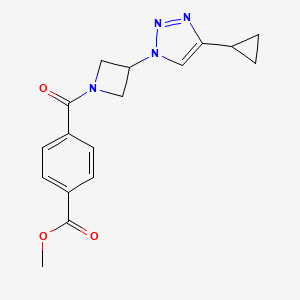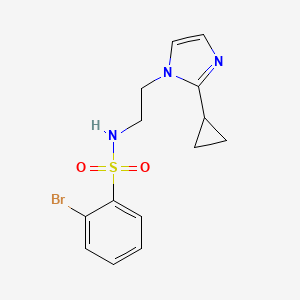
N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions with various reagents. For example, the synthesis of “4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide” involves the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst and subsequent hydrolysis .
Molecular Structure Analysis
The molecular structure of these compounds includes a carbonyl group, a pyrrolidine ring, and other functional groups . The exact structure of “N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide” is not available.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a specific molecular weight, solubility in certain solvents, and the presence of hydrogen bond donors and acceptors .
Scientific Research Applications
Synthesis and Material Science
N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide and related compounds have been explored in various scientific research fields, focusing primarily on their synthesis, material science applications, and potential biological activities. While direct studies on this compound are limited, research on similar compounds provides insight into their potential applications and characteristics.
Polymeric Systems and Material Properties : Research has explored the synthesis of novel polyamides containing xanthene cardo groups, highlighting their potential in creating materials with desirable thermal stability and solubility properties. These polyamides are amorphous, readily soluble in polar solvents, and demonstrate high thermal stability with glass transition temperatures ranging from 264 to 308°C. Such materials are promising for various industrial applications due to their robustness and processing versatility (Sheng et al., 2009).
Synthetic Methodologies and Chemical Properties : The compound's related chemical structures have been synthesized through innovative methodologies, including one-pot condensation processes. These syntheses yield bicyclic systems with potential biological activity, showcasing the chemical versatility and potential utility of these compounds in further pharmaceutical research (Kharchenko et al., 2008).
Nanocomposite Materials : Research into novel aromatic polyamides with xanthene groups has led to the development of polyamide/Fe3O4 nanocomposites. These materials exhibit superparamagnetic properties and enhanced thermal stability, making them suitable for advanced applications in electronics, magnetic storage, and nanotechnology (Moghanian et al., 2015).
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-16-9-11(10-19-16)20-18(22)17-12-5-1-3-7-14(12)23-15-8-4-2-6-13(15)17/h1-8,11,17H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBQDDGMJQTUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B2433812.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433813.png)
![4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide](/img/structure/B2433815.png)

![2-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B2433819.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2433823.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2433824.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2433826.png)
![[2-[(6-bromo-2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2433828.png)
![1-[(2E)-3-(3-bromophenyl)-2-propenoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2433830.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2433832.png)
![2-[[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2433833.png)
